Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide

Lipophilicity CNS drug design Thioamide bioisostere

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide (CAS 103248-88-0) is a tricyclic dibenzoxazepine derivative featuring a thiocarbamoyl (–C(=S)NH₂) substituent at the 10-position rather than the more common carboxamide (–C(=O)NH₂) or aminoalkyl groups found in drugs such as amoxapine or nitroxazepine. The molecular formula is C₁₄H₁₂N₂OS with a molecular weight of 256.32 g/mol.

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 103248-88-0
Cat. No. B12666487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide
CAS103248-88-0
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=CC=CC=C3N1C(=S)N
InChIInChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18)
InChIKeyCUCZNTNHQSKNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide (CAS 103248-88-0): Physicochemical Identity and Core Scaffold


Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide (CAS 103248-88-0) is a tricyclic dibenzoxazepine derivative featuring a thiocarbamoyl (–C(=S)NH₂) substituent at the 10-position rather than the more common carboxamide (–C(=O)NH₂) or aminoalkyl groups found in drugs such as amoxapine or nitroxazepine. The molecular formula is C₁₄H₁₂N₂OS with a molecular weight of 256.32 g/mol [1]. The compound is obtained as a crystalline solid with a melting point of 188–190 °C (recrystallized from methanol) and is synthesized from 10,11-dihydrodibenz[b,f][1,4]oxazepine and potassium thiocyanate in acidic medium [1].

Why Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide Cannot Be Substituted by Other Dibenzoxazepine Analogs


The substitution of oxygen with sulfur in the carbothiamide group introduces a pronounced alteration in hydrogen-bonding capability, lipophilicity, and metabolic stability compared to corresponding carboxamides. Even among structurally proximal analogs such as 10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carboxamide (CAS 103249-04-3), the thioamide donor–acceptor profile can invert target selectivity or modulate off-rate kinetics that are critical for CNS penetration and receptor residence time [1][2]. Substituting the target compound with a generic dibenzoxazepine carboxamide, amine, or a known drug such as amoxapine will not preserve these thioamide-specific parameters, making cross-class generic substitution scientifically invalid [1].

Quantitative Differentiation Evidence for Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide vs. Closest Analogs


Lipophilicity Shift: Thioamide vs. Carboxamide Analogs Determines CNS Drug-Likeness

The target compound exhibits a calculated LogP of 2.4, whereas its direct carboxamide analog (2-amino-11H-dibenzo[b,f][1,4]oxazepine-10-carboxylic acid amide, CAS 103249-04-3) has a calculated LogP of 1.1 [1][2]. This 1.3 log-unit increase places the target compound within the optimal CNS drug-like space (LogP ~2–4), while the carboxamide falls below it.

Lipophilicity CNS drug design Thioamide bioisostere

Polar Surface Area Reduction Enhances Membrane Crossing Potential

The topological polar surface area (tPSA) of the target compound is 70.6 Ų, compared to 81.6 Ų for the 2-amino carboxamide analog [1][2]. A tPSA below 90 Ų is associated with favorable passive CNS permeability, and the lower value for the thioamide supports superior membrane translocation.

Polar surface area Passive permeability Blood-brain barrier

Hydrogen-Bond Donor Count: Thioamide vs. Carboxamide Impacts Polypharmacology Risk

The target compound presents a single hydrogen-bond donor (the –NH₂ of the thioamide group), in contrast to two hydrogen-bond donors on the 2-amino carboxamide analog (one from –NH₂ and one from the aromatic amine). This donor count difference alters the compound’s capacity to engage multiple polar contacts within receptor binding pockets [1][2].

Hydrogen bonding Thioamide chemistry Receptor selectivity

Synthetic Route Divergence Enables Orthogonal Chemical Derivatization Strategies

The target compound is synthesized via a direct route from 10,11-dihydrodibenz[b,f][1,4]oxazepine and potassium thiocyanate in HCl, yielding 0.5 g of product, whereas the corresponding carboxamide analog requires potassium cyanate as the electrophilic aminating agent [1]. The thiocyanate route provides a chemically orthogonal entry point for further functionalization of the thioamide sulfur (e.g., alkylation to thioimidates, oxidation to sulfonamides) that is not accessible from the carboxamide.

Thioamide synthesis Dibenzoxazepine functionalization Chemical biology probes

Application Scenarios Where Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide Provides Specific Procurement Value


CNS Lead Optimization Programs Requiring a Thioamide Bioisostere of an Active Carboxamide

When a carboxamide-containing dibenzoxazepine hit has been identified but suffers from suboptimal LogP or excessive PSA for CNS exposure, the thioamide variant (LogP 2.4, tPSA 70.6 Ų) provides a ready-made bioisostere with improved calculated permeability parameters. The 1.3 LogP increase relative to the carboxamide (LogP 1.1) places the scaffold firmly within CNS drug-like chemical space [1][2].

Sulfur-Directed Chemical Biology Probe Synthesis

The reactive C=S bond of the carbothiamide group enables sulfur-specific derivatizations—such as alkylation to form thioimidates, oxidation to sulfinic/sulfonic acids, or metal coordination—that are impossible with the corresponding carboxamide. This makes the compound a strategic building block for constructing photoaffinity labels, fluorescent probes, or activity-based protein profiling (ABPP) reagents anchored on the dibenzoxazepine scaffold [1].

Analytical Reference Standard for Metabolite Identification in Dibenzoxazepine Drug Discovery

The distinct chromatographic and spectral properties of the thioamide group (UV–Vis λ shifts due to C=S n→π* transitions; characteristic IR stretching at ~1200–1250 cm⁻¹ for C=S) allow the compound to serve as a non-endogenous internal standard or reference marker in LC-MS/MS workflows for tracking thioamide-to-carboxamide metabolic conversion in preclinical ADME studies [1].

Selectivity Profiling of Thioamide- vs. Carboxamide-Dependent Target Engagement

Because the target compound contains a single hydrogen-bond donor (vs. two in the 2-amino carboxamide analog), it can be used in parallel with its carboxamide counterpart to deconvolve the role of a second HBD interaction in target engagement. Differential activity in panel screening (kinase, GPCR, or ion channel panels) between the thioamide and carboxamide analogs quantifies the contribution of the –NH₂/–OH contact to binding affinity [2].

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